5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and aromatic rings, including a quinoline ring, a piperazine ring, and multiple chloro and fluorophenyl groups . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the bonds and introduce the functional groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and piperazine rings would likely contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The aromatic rings might participate in electrophilic aromatic substitution reactions, while the piperazine ring might undergo reactions at the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Antimicrobial and Antifungal Applications
Research on quinolone derivatives, including structures similar to the specified compound, has demonstrated significant antimicrobial and antifungal activities. A study by Patel, Patel, and Chauhan (2007) synthesized amide derivatives of quinolone, showing antibacterial activity against strains such as S. aureus, B. subtilis, E. coli, P. aeruginosa, and fungi like C. albicans. This underscores the potential of quinolone derivatives in combating various bacterial and fungal infections (Patel, Patel, & Chauhan, 2007).
Corrosion Inhibition
El Faydy et al. (2020) investigated 8-Hydroxyquinoline-based piperazine derivatives, including compounds similar to the one , as corrosion inhibiting additives for C35E steel in HCl electrolyte. These derivatives, notably CPQ and MPQ, significantly improved the anti-corrosion properties of steel, demonstrating the utility of such compounds in material science and engineering (El Faydy et al., 2020).
Anticancer Potential
Murugesan et al. (2021) synthesized and characterized a new derivative, showcasing its potential interaction with biological molecules through spectroscopic, DFT, HSA binding, and docking studies. This research highlights the anticancer activity exploration of quinoline derivatives, pointing towards their potential therapeutic applications (Murugesan et al., 2021).
Future Directions
Mechanism of Action
Target of Action
The compound “5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol” could potentially interact with various biological targets. The presence of a piperazine ring, a common feature in many pharmaceuticals, suggests it might interact with neurotransmitter receptors in the nervous system .
Mode of Action
If the compound does interact with neurotransmitter receptors, it could either mimic the action of natural neurotransmitters (agonist action) or block their action (antagonist action). The exact mode of action would depend on the specific receptor and the nature of the interaction .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For instance, if it acts on neurotransmitter receptors, it could influence signal transduction pathways in neurons .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would significantly impact its bioavailability and therapeutic effect. These properties are influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For instance, if it acts as a neurotransmitter receptor antagonist, it could inhibit neuronal signaling, potentially leading to changes in mood, cognition, or motor function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, certain substances might enhance or inhibit the compound’s action, while extreme pH or temperature conditions might affect its stability .
Properties
IUPAC Name |
5-chloro-7-[(2,4-dichlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Cl3FN3O/c27-16-3-8-20(22(28)14-16)25(21-15-23(29)19-2-1-9-31-24(19)26(21)34)33-12-10-32(11-13-33)18-6-4-17(30)5-7-18/h1-9,14-15,25,34H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWTZGXMKBGVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(C3=C(C=C(C=C3)Cl)Cl)C4=CC(=C5C=CC=NC5=C4O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl3FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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